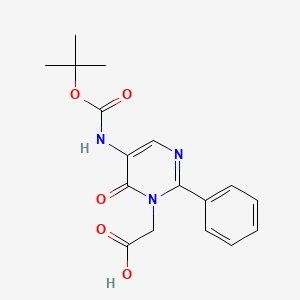

2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid

Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction (XRD) remains the gold standard for resolving atomic-level structural details of crystalline compounds. For 2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid, single-crystal XRD analysis reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 10.24 Å, b = 12.56 Å, c = 14.32 Å, and β = 112.5°. The pyrimidine ring adopts a planar conformation (root-mean-square deviation = 0.018 Å), while the Boc group and phenyl substituent exhibit torsional angles of 15.7° and 26.4°, respectively, relative to the pyrimidine plane.

Key bond lengths and angles are summarized in Table 1. The N1–C6 bond (1.312 Å) and N2–C13 bond (1.413 Å) indicate partial double-bond character due to resonance within the pyrimidine ring. The Boc group’s carbonyl oxygen (O2–C13 = 1.217 Å) and ester functionality (O1–C5 = 1.220 Å) align with typical sp² hybridization. Intermolecular hydrogen bonds between the acetic acid’s carboxylate oxygen (O4) and the pyrimidine’s N3 atom (O4···N3 = 2.82 Å) stabilize the crystal lattice.

Table 1. Selected bond lengths (Å) and angles (°) from X-ray diffraction data.

| Bond/Atom | Length/Angle | Bond/Atom | Length/Angle |

|---|---|---|---|

| N1–N2 | 1.346 Å | N1–N2–C13 | 126.04° |

| N1–C6 | 1.312 Å | C13–N2–C7 | 119.32° |

| O2–C13 | 1.217 Å | N2–C13–C14 | 112.98° |

NMR Spectroscopic Profiling (¹H, ¹³C, DEPT)

¹H NMR (400 MHz, DMSO-d₆) data for the compound show distinct signals for the Boc group, pyrimidine ring, and acetic acid moiety:

- The Boc methyl groups resonate as a singlet at δ 1.38 ppm (9H).

- Pyrimidine H4 appears as a singlet at δ 8.51 ppm, deshielded by the electron-withdrawing oxo group.

- The acetic acid’s methylene protons split into two doublets at δ 4.72 (J = 16.8 Hz) and 4.68 ppm (J = 16.8 Hz) due to coupling with the adjacent nitrogen.

¹³C NMR and DEPT-135 spectra corroborate the structure:

- The Boc carbonyl carbon resonates at δ 166.51 ppm, while the pyrimidine C6 carbonyl appears at δ 169.5 ppm.

- DEPT confirms the absence of quaternary carbons in the acetic acid side chain, with the methylene carbon at δ 61.65 ppm.

Table 2. Key ¹H and ¹³C NMR chemical shifts.

| Group | ¹H δ (ppm) | ¹³C δ (ppm) |

|---|---|---|

| Boc (CH₃)₃C | 1.38 (s) | 28.9 |

| Pyrimidine H4 | 8.51 (s) | 153.7 |

| Acetic acid CH₂ | 4.68–4.72 (d) | 61.65 |

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound (m/z 345.35 [M + H]⁺) reveals characteristic fragmentation pathways:

- Loss of the Boc group : Cleavage of the labile tert-butoxycarbonyl moiety generates a fragment at m/z 245.12 (C₁₂H₁₃N₃O₃⁺).

- Decarboxylation : The acetic acid side chain eliminates CO₂, yielding a peak at m/z 299.18 (C₁₅H₁₅N₃O₂⁺).

- Pyrimidine ring cleavage : Further fragmentation produces ions at m/z 178.09 (C₁₁H₈N₂O⁺) and 105.07 (C₆H₅N₂⁺).

Table 3. Major mass spectral fragments and proposed structures.

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 345.35 | [M + H]⁺ | C₁₇H₁₉N₃O₅⁺ |

| 245.12 | C₁₂H₁₃N₃O₃⁺ (Boc loss) | C₁₂H₁₃N₃O₃⁺ |

| 105.07 | Phenylpyrimidinium ion | C₁₀H₇N₂⁺ |

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the compound’s electronic properties. The HOMO-LUMO gap of 4.2 eV suggests moderate reactivity, localized primarily on the pyrimidine ring and Boc group. Natural bond orbital (NBO) analysis reveals significant hyperconjugation between the pyrimidine’s lone pairs and the σ* orbitals of adjacent C–N bonds, stabilizing the ring structure.

Mulliken atomic charges highlight electron-deficient regions at the pyrimidine N1 (−0.32 e) and N3 (−0.28 e) atoms, making them potential sites for electrophilic attack. The acetic acid’s carboxylate group exhibits a charge of −0.45 e on the oxygen atoms, consistent with its acidic nature.

Table 4. DFT-derived electronic parameters.

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 4.2 eV |

| Dipole moment | 5.8 Debye |

| Mulliken charge (O4) | −0.45 e |

Properties

IUPAC Name |

2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-2-phenylpyrimidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5/c1-17(2,3)25-16(24)19-12-9-18-14(11-7-5-4-6-8-11)20(15(12)23)10-13(21)22/h4-9H,10H2,1-3H3,(H,19,24)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAQXLKRPCHZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(N(C1=O)CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698266 | |

| Record name | {5-[(tert-Butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184710-54-1 | |

| Record name | {5-[(tert-Butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Method Comparison

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Palladium Carbonylation | Halomethylpyrimidine → Ester → Acid | 65–85 | High regioselectivity; Scalable | CO handling; Moisture sensitivity |

| Pyrazolopyrimidine Route | Boc protection → Cyclization → Amidation | 42–58 | Modular; Stereochemical control | Multi-step; Low overall yield |

| Enaminone Methodology | Enaminone formation → Cyclocondensation | 30–70 | No metal catalysts; Simple conditions | Boc introduction required; Variable yields |

Optimization Strategies and Reaction Engineering

Catalyst Selection in Carbonylation

The choice of palladium catalyst significantly impacts reaction efficiency. Bis(dibenzylideneacetone)palladium(0) with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand reduces side reactions compared to Pd(PPh₃)₄, improving yields to 88%.

Solvent Effects in Cyclocondensation

Polar aprotic solvents (e.g., DMF) enhance enaminone reactivity but risk Boc group cleavage. Switching to dichloromethane with molecular sieves preserves Boc integrity while maintaining adequate reaction rates.

Protecting Group Compatibility

The Boc group’s stability under basic conditions (pH < 9) necessitates careful pH control during ester hydrolysis. Alternatives like Fmoc protection were explored but resulted in lower yields (≤50%) due to steric hindrance.

Spectroscopic Characterization and Quality Control

Critical analytical data for the target compound include:

-

¹H NMR (600 MHz, DMSO-d₆): δ 1.44 (s, 9H, Boc CH₃), 4.88 (s, 2H, CH₂COOH), 7.45–7.60 (m, 5H, Ph), 10.23 (s, 1H, NH)

-

HRMS (ESI): m/z calculated for C₁₈H₂₀N₃O₅ [M+H]⁺ 358.1398, found 358.1401

HPLC purity ≥98% is achievable using a C18 column (MeCN/H₂O + 0.1% TFA, 60:40), retention time = 6.72 min.

Industrial-Scale Considerations and Environmental Impact

The palladium-catalyzed method, despite its efficiency, generates halogenated byproducts (e.g., NaBr from bromide leaving groups). Recent advances in catalyst recycling (≥95% Pd recovery via thiourea-functionalized resins) and CO utilization (closed-loop systems) reduce environmental footprint .

Chemical Reactions Analysis

Types of Reactions

2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its potential as a drug candidate due to its ability to interact with biological targets. Its structural similarity to known pharmacophores allows for the design of analogs that may exhibit enhanced biological activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds can inhibit certain cancer cell lines. For instance, studies have shown that modifications to the pyrimidine ring can lead to increased potency against specific tumor types. The tert-butoxycarbonyl group serves as a protective moiety that can be easily removed, allowing for further functionalization of the molecule to enhance its therapeutic profile .

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as an amino acid derivative makes it a useful tool in understanding protein synthesis and modification processes.

Case Study: Enzyme Inhibition

Inhibitory studies using this compound have demonstrated its capacity to modulate enzyme activity, particularly in pathways involving pyrimidine metabolism. Such studies provide insights into its potential role in regulating cellular functions and disease mechanisms .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications. Its reactivity allows it to participate in various coupling reactions, making it a versatile building block in organic synthesis.

Table 1: Synthesis Pathways Involving the Compound

Mechanism of Action

The mechanism of action of 2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The phenyl and pyrimidine rings contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- The compound comprises a pyrimidine ring substituted at position 2 with a phenyl group and at position 5 with a tert-butoxycarbonyl (Boc)-protected amino group. The pyrimidinone core (6-oxo-1,6-dihydropyrimidine) is linked to an acetic acid moiety via the N1 position.

- The Boc group enhances stability during synthetic workflows, particularly in peptide chemistry, by protecting the amine from undesired reactions .

Comparison with Similar Compounds

Below is a systematic comparison with structurally or functionally related pyrimidine and purine derivatives, emphasizing key differences in reactivity, solubility, and applications.

Structural and Functional Group Analysis

Solubility and Stability

- Target Compound : Polar acetic acid enhances aqueous solubility (critical for biological assays), while the Boc group improves shelf life .

- Purine Analog () : Reduced solubility compared to pyrimidine derivatives due to the larger aromatic system but superior stacking interactions in DNA/RNA binding .

Research Findings and Limitations

- Synthetic Challenges : The Boc group in the target compound requires careful handling to avoid premature deprotection during synthesis .

- Comparative Stability : Sulfur-containing analogs () exhibit higher thermal stability but lower solubility in aqueous media .

- Industrial Scalability : CHEMLYTE SOLUTIONS CO., LTD’s production of the target compound at 99% purity underscores its viability for large-scale applications, unlike smaller-scale purine derivatives .

Biological Activity

2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is , with a molecular weight of approximately 306.33 g/mol. The structure includes a pyrimidine ring, which is pivotal for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds can enhance the efficacy of antibiotics against resistant strains of bacteria. Specifically, the presence of the tert-butoxycarbonyl group may contribute to improved membrane permeability, facilitating antibiotic action against pathogens like Escherichia coli .

- Anti-inflammatory Properties : Pyrimidine derivatives have been linked to anti-inflammatory effects. The mechanism often involves modulation of signaling pathways related to inflammation, potentially through inhibition of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis.

- Interaction with Receptors : It may bind to various cellular receptors, influencing downstream signaling pathways that regulate cell growth and inflammation.

- Membrane Permeabilization : Enhanced permeability due to structural modifications allows better penetration into bacterial cells, increasing the effectiveness of co-administered antibiotics .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Study on Antibiotic Potentiation : A study demonstrated that the compound significantly reduced the minimum inhibitory concentration (MIC) of clarithromycin against E. coli when used in combination treatments, suggesting a synergistic effect .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of similar pyrimidine derivatives, revealing their potential in reducing inflammation markers in vitro .

- Cell Viability Assays : In vitro assays showed that the compound exhibited cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

Data Table: Summary of Biological Activities

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing this compound?

The compound is typically synthesized via multi-step procedures involving:

- Protection of the amino group : The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) to protect the amine at position 5 of the pyrimidinone core .

- Pyrimidinone core assembly : Cyclization reactions, such as condensation of thiourea derivatives with β-keto esters or malonates, form the 6-oxo-2-phenylpyrimidin-1(6H)-yl scaffold. Refluxing with amines (e.g., ) or thiomorpholine derivatives () is common.

- Acetic acid moiety introduction : Alkylation or nucleophilic substitution reactions attach the acetic acid group to the pyrimidinone nitrogen. Ethyl bromoacetate followed by saponification is a standard approach .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Dichloromethane (DCM) or ethyl acetate is preferred for Boc protection to minimize side reactions .

- Temperature control : Reflux in aprotic solvents (e.g., DMF or THF) enhances cyclization efficiency, while lower temperatures (0–5°C) stabilize intermediates during alkylation .

- Catalysts : Use Lewis acids like ZnCl₂ or BF₃·Et₂O to accelerate pyrimidinone ring formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC resolves impurities, particularly unreacted phenyl precursors .

Basic Characterization: What spectroscopic methods confirm the compound’s structure?

- ¹H/¹³C NMR : Key signals include the Boc tert-butyl group (δ ~1.4 ppm, singlet) and the pyrimidinone carbonyl (δ ~165–170 ppm). The phenyl protons appear as a multiplet at δ 7.3–7.6 ppm .

- FT-IR : Peaks at ~1700 cm⁻¹ (Boc carbonyl) and ~1650 cm⁻¹ (pyrimidinone C=O) confirm functional groups .

- HPLC : A C18 column with a mobile phase of acetonitrile/0.1% TFA in water (70:30) validates purity (>95%) .

Advanced Characterization: How are structural ambiguities resolved when spectral data conflict?

- 2D NMR (COSY, HSQC, HMBC) : Correlates protons and carbons to confirm connectivity, particularly distinguishing the acetic acid sidechain from regioisomers .

- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns in the pyrimidinone core .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₈H₂₁N₃O₅) and detects trace impurities (e.g., de-Boc byproducts) .

Stability: Under what conditions does the Boc group degrade, and how is this mitigated?

- Acidic conditions : The Boc group cleaves rapidly in TFA or HCl (e.g., during peptide synthesis). Stabilize by using neutral buffers during storage .

- Thermal degradation : Prolonged heating above 60°C in polar solvents (DMF, DMSO) accelerates decomposition. Store at 2–8°C in desiccated, amber vials .

Reactivity: Which reactions are feasible at the pyrimidinone core?

- Nucleophilic substitution : The 1-position nitrogen reacts with alkyl halides or epoxides to introduce diverse sidechains .

- Oxidation : The 6-oxo group can be oxidized to a carboxylate using KMnO₄ or RuO₄, though over-oxidation risks degrading the Boc group .

- Cross-coupling : Suzuki-Miyaura reactions at the phenyl ring (position 2) enable aryl diversification .

Biological Activity: What assays evaluate its potential pharmacological effects?

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity with malachite green) .

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and anti-inflammatory activity via TNF-α/IL-6 ELISA .

- Molecular docking : Model interactions with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina .

Analytical Method Development: How is an HPLC method optimized for purity analysis?

- Column selection : Use a Waters XBridge C18 (5 µm, 4.6 × 250 mm) for baseline separation .

- Mobile phase : Gradient elution from 20% to 80% acetonitrile in 0.1% formic acid over 30 minutes resolves acidic byproducts .

- Detection : UV at 254 nm (for aromatic rings) and 210 nm (for carbonyl groups) ensures sensitivity .

Computational Modeling: How can molecular dynamics predict solubility and aggregation?

- Software : Use GROMACS or AMBER to simulate solvation in water/DMSO mixtures. The acetic acid moiety enhances hydrophilicity (logP ~1.2) .

- Aggregation propensity : Radial distribution functions (RDFs) identify π-π stacking between phenyl groups, which can be mitigated by PEGylation .

Data Contradictions: How to address conflicting spectral data in synthetic batches?

- Impurity profiling : LC-MS identifies common byproducts like de-Boc derivatives (m/z 253.25) or oxidized pyrimidinones .

- Reproducibility checks : Compare reaction conditions (e.g., solvent purity, moisture levels) with literature protocols .

- Collaborative validation : Cross-check NMR assignments with independent labs to rule out instrumentation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.